molecular formula C11H22N2O2 B134491 1-Boc-4-(aminomethyl)piperidine CAS No. 144222-22-0

1-Boc-4-(aminomethyl)piperidine

Numéro de catalogue B134491
Numéro CAS: 144222-22-0
Poids moléculaire: 214.3 g/mol
Clé InChI: KLKBCNDBOVRQIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Boc-4-(aminomethyl)piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .


Synthesis Analysis

The synthesis of 1-Boc-4-(aminomethyl)piperidine involves a reaction with 10% Pd/C and hydrogen in methanol at 25°C under 760.051 Torr for 3 hours . This process is more challenging than the simple reaction scheme might imply, because the Boc-anhydride reagent cannot differentiate between the two identical amino moieties in the substrate .


Molecular Structure Analysis

The molecular formula of 1-Boc-4-(aminomethyl)piperidine is C11H22N2O2 . Its molecular weight is 214.30 . The SMILES string representation is CC©©OC(=O)N1CCC(CN)CC1 .


Chemical Reactions Analysis

1-Boc-4-(aminomethyl)piperidine is a precursor in the preparation of a variety of different protein agonists or antagonists . It is involved in the enantioselective synthesis of N-alkyl terminal aziridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-(aminomethyl)piperidine include a boiling point of 237-238 °C, a density of 1.013 g/mL at 25 °C, and a refractive index n20/D of 1.473 .

Applications De Recherche Scientifique

Synthesis of Protein Agonists and Antagonists

1-Boc-4-(aminomethyl)piperidine: is utilized as a precursor in the synthesis of various protein agonists or antagonists. These compounds are crucial in the development of potential anticancer therapies by targeting specific proteins involved in cancer cell proliferation, such as Kinesin spindle proteins .

Development of Antidiabetic Agents

The compound serves as a building block for the synthesis of GPR119 agonists. GPR119 is an orphan G-protein coupled receptor that, when activated, has shown promise in the treatment of diabetes due to its role in insulin secretion .

Inhibition of Pim-1 Kinase

Researchers use 1-Boc-4-(aminomethyl)piperidine in the creation of Pim-1 kinase inhibitors. Pim-1 is an oncogene that, when inhibited, can lead to the suppression of tumor growth and proliferation, making it a target for cancer therapy .

Aspartic Acid Protease Inhibition

This compound is also involved in the development of inhibitors for aspartic acid proteases. These enzymes play a role in the maturation of infectious diseases agents, such as HIV, and their inhibition can be a strategy for therapeutic intervention .

Enantioselective Synthesis of Aziridines

1-Boc-4-(aminomethyl)piperidine: is an active reactant in the enantioselective synthesis of N-alkyl terminal aziridines. Aziridines are valuable in medicinal chemistry due to their presence in various biologically active molecules .

Preparation of Platelet-Activating Factor Antagonists

The compound is used in the preparation of biologically active compounds, including orally active platelet-activating factor (PAF) antagonists. PAF antagonists have potential therapeutic applications in treating diseases like asthma and allergies where PAF plays a key role .

Mécanisme D'action

Target of Action

1-Boc-4-(aminomethyl)piperidine, also known as tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, is a biochemical reagent used in the preparation of a variety of different protein agonists or antagonists . It is involved in the synthesis of compounds that target proteins such as Kinesin spindle protein, Orphan G-protein coupled receptor GPR119, and Pim-1 .

Mode of Action

The compound interacts with its targets by serving as a building block in the synthesis of protein agonists or antagonists . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .

Biochemical Pathways

The exact biochemical pathways affected by 1-Boc-4-(aminomethyl)piperidine depend on the specific protein targets and the resulting agonists or antagonists. For instance, if the compound is used to synthesize an antagonist for the Kinesin spindle protein, it could affect cell division and potentially have anticancer activity .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The molecular and cellular effects of 1-Boc-4-(aminomethyl)piperidine’s action would depend on the specific protein targets and the resulting agonists or antagonists. For example, if used in the synthesis of an antagonist for the Kinesin spindle protein, the compound could potentially inhibit cell division and exhibit anticancer activity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-Boc-4-(aminomethyl)piperidine. For instance, its stability could be affected by thermal decomposition .

Safety and Hazards

1-Boc-4-(aminomethyl)piperidine causes severe skin burns and eye damage. It may also cause respiratory irritation . It is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

1-Boc-4-(aminomethyl)piperidine is a precursor in the preparation of a variety of different protein agonists or antagonists, including Kinesin spindle protein inhibitors with potential anticancer activity and Orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential . Therefore, it has significant potential for future research and development in the field of medicinal chemistry.

Propriétés

IUPAC Name

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKBCNDBOVRQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353110
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(aminomethyl)piperidine

CAS RN

144222-22-0
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methylamine hydrochloride (1.01 g, Wako Pure Chemical Industries) and 1-(tert-butoxycarbonyl)-4-oxopiperidine (1.99 g, Aldrich) in methanol (13 ml) was stirred in the presence of platinum oxide (69 mg, Wako Pure Chemical Industries) at room temperature for 3 hours under hydrogen atmosphere of ordinary pressure. The hydrogen was purged with a nitrogen gas, and the platinum catalyst was removed by filtration. Then, the reaction mixture was adjusted to pH of from 10 to 11 with 1 N aqueous sodium hydroxide. The reaction mixture was added with water (10 ml), and the product was extracted three times with ethyl acetate (15 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:methanol=20:1) to obtain the title compound (2.01 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Amino-1-tert-butyloxycarbonylazacycloheptane colourless oil; RF : 0.36 (alumina; methylene chloride/methanol=9:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-tert-Butoxycarbonylpiperid-4-one (6.18 g, 31 mmol) was dissolved in a 2.0 M solution of methylamine in methanol (56 mL, 112 mmol). This solution was added to 10% palladium on carbon (wet, 1.3 g) and the mixture placed under an atmosphere of hydrogen for 72 h. The reaction mixture was then purged with nitrogen and filtered through a pad of Celite, which was then washed with methanol. The resulting hazy filtrate was filtered through a 0.2 μm filter and then concentrated in vacuo to afford the title intermediate (6.16 g, 29 mmol, 93.5% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Yield
93.5%

Synthesis routes and methods IV

Procedure details

Tertiary butyl 4-(azidomethyl)piperidine-1-carboxylate (30 g, 124.8 mmol) was dissolved in tetrahydrofuran (300 mL), and triphenylphosphine (39.3 g, 149.8 mmol) was added thereto, followed by stirring under reflux for 2 hours. Water (120 mL) was added thereto, followed by stirring under reflux for another 3 hours and concentration under reduced pressure. The resulting residue was extracted with ethyl acetate and a 1N hydrochloride solution, and the aqueous layer was neutralized with a 2N sodium hydroxide solution, followed by re-extraction with dichloromethane. The resulting organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford the title compound (21.16 g, 79%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-(aminomethyl)piperidine
Reactant of Route 2
1-Boc-4-(aminomethyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-(aminomethyl)piperidine
Reactant of Route 4
1-Boc-4-(aminomethyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-Boc-4-(aminomethyl)piperidine
Reactant of Route 6
1-Boc-4-(aminomethyl)piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.